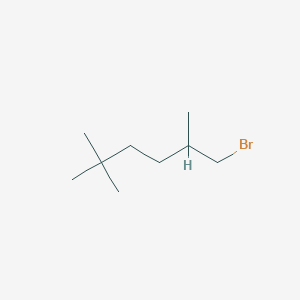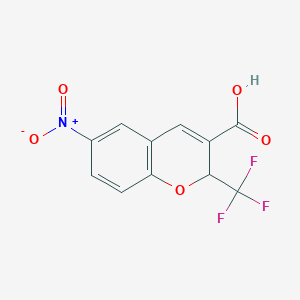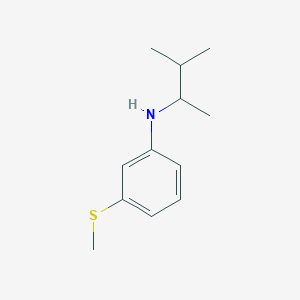
N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methylsulfanyl group attached to the benzene ring and a 3-methylbutan-2-yl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with 3-methylbutan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylbutan-2-amine: Similar in structure but lacks the methylsulfanyl group.
3-methylbutan-2-yl aniline: Similar in structure but lacks the methylsulfanyl group.
3-(methylsulfanyl)aniline: Similar in structure but lacks the 3-methylbutan-2-yl group.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3 |
InChI Key |
UIPIEFQAYKEIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


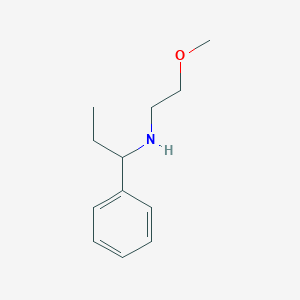
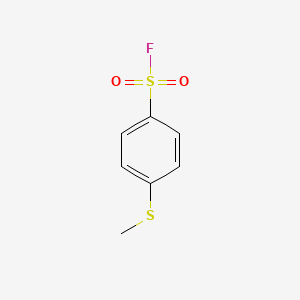


![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
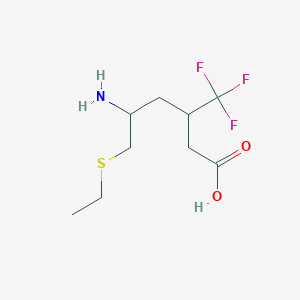

![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
